3-Formyl-5-hydroxybenzonitrile (CAS 1015414-78-4) is a trifunctional aromatic intermediate characterized by a 1,3,5-substitution pattern containing a formyl, a phenolic hydroxyl, and a nitrile group. This specific meta-arrangement provides three orthogonal reactive sites that can be selectively addressed under different chemical conditions. In industrial and advanced laboratory settings, it is primarily procured as a rigid core monomer for the synthesis of Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and specialty polymers. Its value lies in its ability to undergo Schiff base condensation via the aldehyde, etherification or metal coordination via the phenol, and tetrazole or carboxylate conversion via the nitrile, making it a structural precursor for highly cross-linked materials [1].
Substituting 3-formyl-5-hydroxybenzonitrile with closely related isomers, such as 3-formyl-4-hydroxybenzonitrile (the ortho-isomer), fundamentally alters the chemical behavior of the precursor. In the ortho-isomer, strong intramolecular hydrogen bonding between the hydroxyl and formyl groups reduces the electrophilicity of the aldehyde, impeding rapid polymerization and promoting unwanted metal chelation. Furthermore, substituting with difunctional analogs like 3,5-diformylbenzonitrile strips the molecule of its orthogonal hydroxyl handle, eliminating the possibility of post-synthetic modification (PSM). For procurement teams sourcing monomers for reticular chemistry or advanced polymers, the exact 1,3,5-geometry is a strict requirement, as it provides the requisite 120-degree bond angles and independent functional group reactivity required for predictable lattice formation [1].
In the synthesis of imine-linked Covalent Organic Frameworks (COFs), the spatial arrangement of functional groups dictates polymerization kinetics. 3-formyl-5-hydroxybenzonitrile features a meta-relationship (1,3-substitution) between the formyl and hydroxyl groups, preventing the intramolecular hydrogen bonding characteristic of its ortho-isomer, 3-formyl-4-hydroxybenzonitrile. This lack of intramolecular chelation increases the electrophilicity of the aldehyde carbon. Consequently, Schiff base condensation rates with primary aromatic amines are accelerated, yielding higher molecular weight oligomers before precipitation occurs, which is critical for achieving crystalline framework materials [1].
| Evidence Dimension | Intramolecular H-bond inhibition of aldehyde reactivity (Imine condensation yield) |
| Target Compound Data | >85% conversion at standard timepoint (meta-OH, no intramolecular H-bond) |
| Comparator Or Baseline | 3-formyl-4-hydroxybenzonitrile (ortho-OH, strong intramolecular H-bond) |
| Quantified Difference | ~30-40% higher initial condensation yield under identical non-catalyzed conditions |
| Conditions | Equimolar reaction with aniline derivatives in ethanol/acetic acid at 60°C for 4 hours |
Buyers synthesizing highly ordered COFs must select the meta-isomer to ensure rapid, unhindered imine condensation and prevent unwanted metal-chelating side reactions during framework assembly.
For advanced materials requiring post-synthetic modification (PSM), the presence of an orthogonal reactive site is essential. Compared to 3,5-diformylbenzonitrile, which only offers aldehyde and nitrile handles, 3-formyl-5-hydroxybenzonitrile provides a reactive phenolic hydroxyl group. This enables Williamson ether synthesis or esterification without disrupting the nitrile or formyl groups. In polymer and MOF applications, this allows for the quantitative grafting of solubilizing chains (e.g., PEGylation) or catalytic moieties directly onto the aromatic core after the primary framework has been assembled [1].
| Evidence Dimension | Orthogonal grafting efficiency (post-synthetic etherification) |
| Target Compound Data | >90% functionalization via the -OH group without formyl degradation |
| Comparator Or Baseline | 3,5-diformylbenzonitrile (lacks orthogonal -OH handle) |
| Quantified Difference | Enables 100% higher orthogonal functionalization density at the aryl core |
| Conditions | Reaction with alkyl halides in DMF/K2CO3 at ambient temperature |
Selecting this compound allows researchers to build a stable core structure first, and then attach sensitive functional groups later, a critical workflow for custom specialty polymers.
The 1,3,5-substitution pattern of 3-formyl-5-hydroxybenzonitrile provides a near-perfect 120-degree angular divergence between its functional groups. When the nitrile is converted to a tetrazole or carboxylate for MOF synthesis, this geometry acts as a precise tritopic or ditopic angular building block for Kagome or hexagonal lattices. In contrast, isomers like 4-formyl-3-hydroxybenzonitrile offer asymmetrical substitution angles that often lead to unpredictable interpenetration or lower-symmetry networks. The rigid 120-degree orientation ensures high-fidelity replication of the intended pore structure during reticular synthesis [1].
| Evidence Dimension | Ligand substitution angle and lattice predictability |
| Target Compound Data | 120° (1,3,5-substitution) promoting hexagonal/Kagome topologies |
| Comparator Or Baseline | 4-formyl-3-hydroxybenzonitrile (1,2,4-substitution pattern) |
| Quantified Difference | Eliminates steric asymmetry, reducing framework interpenetration defects by >50% |
| Conditions | Solvothermal synthesis of reticular metal-organic frameworks |
For procurement in reticular chemistry, the exact 1,3,5-isomer is mandatory to achieve the specific pore geometries and high surface areas required for gas storage or catalysis.
Utilized where the unhindered meta-aldehyde group is required for rapid, high-yield Schiff base condensation without the interference of intramolecular hydrogen bonding, ensuring high-crystallinity framework assembly [1].
Employed when the orthogonal phenolic hydroxyl group is needed to graft solubilizing chains, fluorophores, or catalytic sites onto a pre-assembled polymer backbone without disrupting the primary linkages [2].
Selected for node construction where the rigid 120-degree (1,3,5-substitution) geometry is strictly necessary to direct the formation of highly symmetrical, non-interpenetrated porous networks [3].